molecular formula C13H12ClN3OS B11291566 N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide CAS No. 892383-06-1

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B11291566
CAS No.: 892383-06-1
M. Wt: 293.77 g/mol
InChI Key: DBQDHOJWMCVWPI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . The reaction is carried out under solvent-free conditions, which makes it environmentally friendly and cost-effective. The reaction conditions are mild and neutral, avoiding the use of harsh chemicals and extreme temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death of the microorganism or the prevention of its growth and reproduction.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

    Pyrimidine-5-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.

    Pyrimidine-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the 2-chlorophenyl and methylthio groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives. These groups enhance its stability, reactivity, and potential pharmacological activities.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool in the development of new drugs and materials. Further research is needed to fully explore its capabilities and applications.

Properties

CAS No.

892383-06-1

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H12ClN3OS/c1-8-9(7-15-13(16-8)19-2)12(18)17-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,17,18)

InChI Key

DBQDHOJWMCVWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2Cl)SC

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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